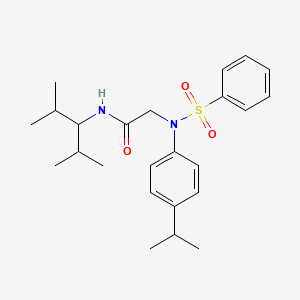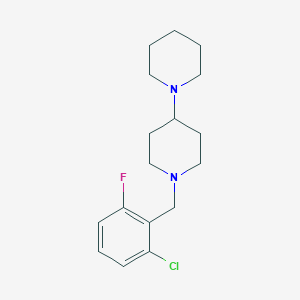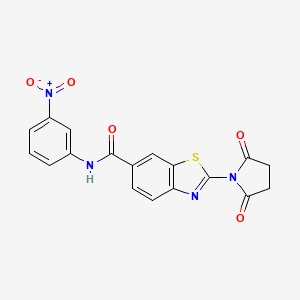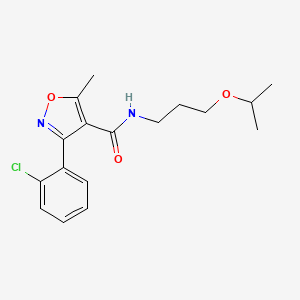![molecular formula C17H27NO B4964865 1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)
1-[3-(mesityloxy)propyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(mesityloxy)propyl]piperidine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a piperidine derivative that has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(mesityloxy)propyl]piperidine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems. 1-[3-(mesityloxy)propyl]piperidine has been shown to increase the release of dopamine and serotonin, which are both involved in the regulation of mood and behavior. It is also thought to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
1-[3-(mesityloxy)propyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and decreased anxiety. It has also been shown to modulate the activity of the GABAergic system, which can lead to decreased anxiety. Additionally, 1-[3-(mesityloxy)propyl]piperidine has been shown to have antioxidant properties, which can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[3-(mesityloxy)propyl]piperidine in lab experiments is its ability to modulate various biological processes. This makes it a versatile tool for studying the effects of neurotransmitters and other biological molecules. However, one of the limitations of using 1-[3-(mesityloxy)propyl]piperidine is its potential toxicity. 1-[3-(mesityloxy)propyl]piperidine has been shown to be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[3-(mesityloxy)propyl]piperidine. One area of research is the development of 1-[3-(mesityloxy)propyl]piperidine analogs with improved therapeutic properties. Another area of research is the investigation of the long-term effects of 1-[3-(mesityloxy)propyl]piperidine on the central nervous system. Additionally, the potential use of 1-[3-(mesityloxy)propyl]piperidine in the treatment of neurological disorders such as depression and anxiety warrants further investigation.
Métodos De Síntesis
The synthesis of 1-[3-(mesityloxy)propyl]piperidine involves the reaction of mesityl oxide with 1,3-diaminopropane in the presence of a strong base. The resulting product is then treated with hydrochloric acid to obtain 1-[3-(mesityloxy)propyl]piperidine. The yield of 1-[3-(mesityloxy)propyl]piperidine can be increased by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reagents.
Aplicaciones Científicas De Investigación
1-[3-(mesityloxy)propyl]piperidine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its effect on the central nervous system. 1-[3-(mesityloxy)propyl]piperidine has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the treatment of neurological disorders such as depression and anxiety.
Propiedades
IUPAC Name |
1-[3-(2,4,6-trimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14-12-15(2)17(16(3)13-14)19-11-7-10-18-8-5-4-6-9-18/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKKGHIZWYJVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,4,6-Trimethylphenoxy)propyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4964791.png)
![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4964814.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4964820.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isopropylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)



![3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B4964874.png)